molecular formula C26H27NO2 B10849677 (2-methoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

(2-methoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B10849677
M. Wt: 385.5 g/mol
InChI Key: POCUOUJJUBHVTI-UHFFFAOYSA-N
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Description

JWH-268: is a synthetic cannabinoid belonging to the naphthoylindole family. It was developed by Dr. John W. Huffman and is known for its high affinity for cannabinoid receptors CB1 and CB2. Synthetic cannabinoids like JWH-268 are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in scientific research to study the endocannabinoid system and its role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-268 typically involves the condensation of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-268 .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH-268 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

JWH-268 has several scientific research applications:

    Chemistry: Used to study the structure-activity relationship of synthetic cannabinoids.

    Biology: Helps in understanding the endocannabinoid system and its role in physiological processes.

    Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.

    Industry: Used in the development of new synthetic cannabinoids for research purposes.

Mechanism of Action

JWH-268 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH-268 activates G-proteins, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G-protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Uniqueness of JWH-268: JWH-268 is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system .

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)24(21-13-8-9-14-22(21)27)26(28)25-20-12-7-6-11-19(20)15-16-23(25)29-3/h6-9,11-16H,4-5,10,17H2,1-3H3

InChI Key

POCUOUJJUBHVTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC)C

Origin of Product

United States

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